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Compound of Interest

Compound Name:
(R)-1-Boc-piperazine-2-carboxylic

acid

Cat. No.: B152147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-
Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug

development. This document details expected spectroscopic characteristics, experimental

protocols for data acquisition, and a general workflow for its synthesis and characterization.

Chemical Structure and Properties
IUPAC Name: (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Molecular Formula: C₁₀H₁₈N₂O₄

Molecular Weight: 230.26 g/mol [1][2]

CAS Number: 278788-60-6

Spectroscopic Data
While a complete set of experimentally verified spectra for this specific compound is not readily

available in public databases, the following tables summarize the expected spectroscopic data

based on the analysis of its structural features and data from analogous compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12-13 br s 1H COOH

~4.0-4.2 m 1H H-2

~3.0-3.9 m 6H

Piperazine ring

protons (H-3, H-5, H-

6)

1.45 s 9H C(CH₃)₃ (Boc)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on

the solvent and experimental conditions. The carboxylic acid proton is often broad and may

exchange with D₂O.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~170-175 C=O (Carboxylic acid)

~155 C=O (Boc)

~80 C(CH₃)₃ (Boc)

~55-60 C-2

~40-50 C-3, C-5, C-6

~28 C(CH₃)₃ (Boc)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on

the solvent and experimental conditions.[5][6]

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
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m/z Ion

231.13 [M+H]⁺

253.11 [M+Na]⁺

175.10 [M-C₄H₈+H]⁺

131.08 [M-Boc+H]⁺

M represents the molecular ion. Fragmentation patterns may include the loss of the Boc group

or components thereof.

Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

2850-3000 Medium C-H stretch (Aliphatic)

~1700-1725 Strong C=O stretch (Carboxylic acid)

~1680-1700 Strong C=O stretch (Boc urethane)

~1450 Medium C-H bend

~1160-1250 Strong C-O stretch

Note: The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.[7]

Experimental Protocols
Synthesis and Purification of (R)-1-Boc-piperazine-2-
carboxylic acid
This protocol describes a general method for the synthesis of (R)-1-Boc-piperazine-2-
carboxylic acid from (R)-piperazine-2-carboxylic acid.
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Dissolution: Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system, such as a

mixture of dioxane and water.

Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino

groups.

Boc Protection: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O)

dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for several hours until

completion, monitoring by TLC.

Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product

into an organic solvent such as ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (R)-1-Boc-piperazine-2-carboxylic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in

an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with standard parameters, including a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the

residual solvent peak.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as

methanol or acetonitrile, with the addition of a small amount of formic acid to promote

ionization.

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts or

fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a

KBr pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of

(R)-1-Boc-piperazine-2-carboxylic acid.
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Workflow for Synthesis and Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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